molecular formula C10H6ClN3 B1600370 4-氯咪唑并[1,2-a]喹喔啉 CAS No. 191349-69-6

4-氯咪唑并[1,2-a]喹喔啉

货号 B1600370
CAS 编号: 191349-69-6
分子量: 203.63 g/mol
InChI 键: RYNAIJUDTQWFSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloroimidazo[1,2-a]quinoxaline is a chemical compound with the molecular formula C10H6ClN3 . It is a solid substance with a molecular weight of 203.63 .


Synthesis Analysis

The synthesis of 4-Chloroimidazo[1,2-a]quinoxaline involves several innovative approaches. For instance, the presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones, which are then easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives . Other methods include the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole , and the use of 1-(2-halophenyl)-1H-imidazoles in a base medium .


Molecular Structure Analysis

The InChI code for 4-Chloroimidazo[1,2-a]quinoxaline is 1S/C10H6ClN3/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H . This indicates the presence of 10 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving 4-Chloroimidazo[1,2-a]quinoxaline are complex and varied. For instance, the presence of the methylsulfanyl group in position 4 of imidazoquinoxalines allows for easy oxidation to the corresponding sulfones . These sulfones can then be easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .


Physical And Chemical Properties Analysis

4-Chloroimidazo[1,2-a]quinoxaline is a solid substance with a molecular weight of 203.63 .

科学研究应用

Anticancer Activity

4-Chloroimidazo[1,2-a]quinoxaline derivatives have shown promising results in anticancer research. They have been found to possess activity against various cancer types, including melanoma, T-lymphoma, myeloid leukemia, and colon cancer . Their potential in cancer treatment is significant due to their ability to act as antagonists of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases.

Neurodegenerative Diseases

These compounds are also being explored for their potential in treating neurodegenerative diseases such as Parkinson’s disease . The neuroprotective properties of 4-Chloroimidazo[1,2-a]quinoxaline make it a candidate for drug development in this field.

Anticonvulsant Properties

The anticonvulsant effects of imidazoquinoxaline derivatives make them suitable for research into treatments for seizure disorders . Their ability to modulate neurotransmitter systems could lead to new therapies for epilepsy and other convulsive conditions.

Anti-inflammatory and Antioxidant

Quinoxaline derivatives exhibit anti-inflammatory and antioxidant properties . These characteristics are beneficial in developing treatments for inflammatory diseases and in combating oxidative stress-related conditions.

Antimicrobial and Antiviral Applications

These compounds have shown effectiveness against a range of microbial and viral infections, including antibacterial, anti-TB, antimalarial, antiviral, and anti-HIV activities . This broad-spectrum antimicrobial activity is crucial for developing new medications for infectious diseases.

Synthetic Chemistry

4-Chloroimidazo[1,2-a]quinoxaline serves as a reagent in synthetic chemistry for creating biologically important condensed derivatives . Its role in new synthetic pathways is vital for pharmaceutical advancements.

安全和危害

The safety information for 4-Chloroimidazo[1,2-a]quinoxaline includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection .

未来方向

Imidazo[a]quinoxalines, including 4-Chloroimidazo[1,2-a]quinoxaline, are attracting the attention of researchers due to their anticancer activity . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease . Future research will likely focus on optimizing the bioavailability of imidazoquinoxaline derivatives without losing their intrinsic activity .

属性

IUPAC Name

4-chloroimidazo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNAIJUDTQWFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NC=CN23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444706
Record name 4-chloroimidazo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroimidazo[1,2-a]quinoxaline

CAS RN

191349-69-6
Record name 4-chloroimidazo[1,2-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Compound 11 (1.4 g, 6.4 mmol) is solubilized in phosphorus oxychloride (24 ml), and N,N-diethylaniline (3.6 ml). The reaction mixture obtained is carried to reflux for approximately 2 h. The product is insoluble in POCl3 even after heating. The reaction is monitored by TLC, eluent: CH2Cl2/MeOH (95/5). TLC shows the presence of the end product, but also the appearance of breakdown products. The reaction mixture is dark brown in colour. The POCl3 is evaporated under vacuum. The residue is cooled in an ice bath before adding a little water and, dropwise, a saturated sodium bicarbonate solution to neutralize POCl3. A light yellow foam and a brown precipitate appear. The solid is isolated by filtration and is recrystallized in methanol. A beige solid (0.97 g, 75%) is obtained; 1H NMR (300 MHz, DMSO-d6) δ: 8.5 (s, 1H, N—CH—C), 8.06 (d, 1H, ArH), 7.56 (s, 1H, C—CH—N), 7.35 (m, 1H, ArH), 7.25 (m, 2H, ArH). Analysis calculated for C10H6N3C1: C, 58.98; H, 2.97; N, 20.64. Experimental: C, 59.12; H, 2.76; N, 20.45.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
75%

Synthesis routes and methods II

Procedure details

To a stirred suspension of 2-amino-3-chloroquinoxaline (25.5 g, 141.8 mmol) in water/THF 1:1 (500 mL), at rt was added 2-bromo-1,1-diethoxyethane (83.8 g, 425.4 mmol) in one portion. After stirring at rt for 1 h, the mixture was heated to reflux for 3 h under stirring and then stirred for an additional 15 h at rt. The pH value of the mixture was adjusted to pH 8 by addition of solid sodium carbonate and the mixture was subsequently extracted with ethyl acetate (3×500 mL) and the combined organic extracts were dried with sodium sulfate. Removal of the solvent yields 4-chloro-imidazo[1,2-a]quinoxaline as an orange-white solid (63 g, 93%): 1H-NMR (300 MHz, d6-DMS): δ=9.05 (d, 1H), 8.51 (dd, 1H), 8.1 (dd, 1H), 7.99 (d, 1H), 7.89 (td, 1H), 7.76 (td, 1H) ppm. UPLC-MS: RT=0.88 min; m/z 204.6 [MH+]; required MW=203.6.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
83.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloroimidazo[1,2-a]quinoxaline
Reactant of Route 2
4-Chloroimidazo[1,2-a]quinoxaline
Reactant of Route 3
Reactant of Route 3
4-Chloroimidazo[1,2-a]quinoxaline
Reactant of Route 4
4-Chloroimidazo[1,2-a]quinoxaline
Reactant of Route 5
4-Chloroimidazo[1,2-a]quinoxaline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。